1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea

Description

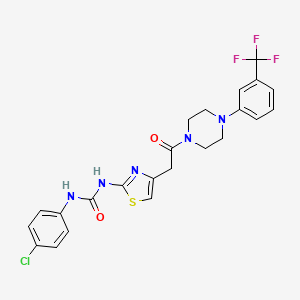

The compound 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS: 923192-52-3) is a urea derivative featuring a thiazole core linked to a piperazine moiety. Its molecular formula is C23H21ClF3N5O2S, with a molecular weight of 524.0 g/mol . The structure includes:

- A 4-chlorophenyl group attached to the urea nitrogen.

- A thiazole ring substituted with a 2-oxoethyl chain connected to a piperazine ring.

- A 3-(trifluoromethyl)phenyl group on the piperazine nitrogen.

The SMILES string (O=C(Nc1ccc(Cl)cc1)Nc1nc(CC(=O)N2CCN(c3cccc(C(F)(F)F)c3)CC2)cs1) highlights its connectivity and functional groups.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClF3N5O2S/c24-16-4-6-17(7-5-16)28-21(34)30-22-29-18(14-35-22)13-20(33)32-10-8-31(9-11-32)19-3-1-2-15(12-19)23(25,26)27/h1-7,12,14H,8-11,13H2,(H2,28,29,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXIQSGJJVIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClF3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Intermediate Preparation

4-Cyanophenyl urea derivatives are reduced to thioamides using magnesium chloride and sodium hydrogensulfide in DMF:

$$

\text{4-Cyanophenyl urea} \xrightarrow[\text{NaHS, MgCl}_2]{\text{DMF, 50°C}} \text{Thioamide intermediate} \quad (\text{Yield: 78–86\%})

$$

Thiazole Cyclization

Thioamides undergo cyclization with 1,3-dichloroacetone in tetrahydrofuran (THF) at 50°C:

$$

\text{Thioamide} + \text{ClCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{THF, 7 h}} \text{4-(Chloromethyl)thiazol-2-yl derivative} \quad (\text{Yield: 50–58\%})

$$

Functionalization of the Thiazole Side Chain

The chloromethyl group is substituted with piperazine to introduce the ethyl ketone-piperazine moiety (Scheme 2).

Piperazine Coupling

Piperazine reacts with the chloromethyl thiazole intermediate in ethanol under reflux:

$$

\text{4-(Chloromethyl)thiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, 2 h}} \text{4-(Piperazin-1-ylmethyl)thiazole} \quad (\text{Yield: 78–87\%})

$$

Urea Bond Formation

The final urea linkage is established via coupling of 4-chlorophenyl isocyanate with the thiazole-piperazine intermediate (Scheme 3).

Isocyanate Preparation

4-Chloroaniline reacts with triphosgene in dioxane at 80°C to generate 4-chlorophenyl isocyanate:

$$

\text{4-Chloroaniline} + \text{CCl}_3\text{OCOCl} \xrightarrow{\text{Dioxane}} \text{4-Chlorophenyl isocyanate} \quad (\text{Yield: 84–89\%})

$$

Urea Coupling

The isocyanate reacts with the 2-aminothiazole derivative in THF at room temperature:

$$

\text{4-Chlorophenyl isocyanate} + \text{Thiazole-piperazine amine} \xrightarrow{\text{THF, rt}} \text{Target urea} \quad (\text{Yield: 62–68\%})

$$

Optimization and Reaction Parameters

Critical parameters influencing yields and purity include:

Electron-withdrawing groups on the phenyl ring enhance urea coupling efficiency, while bulky substituents reduce reactivity.

Structural Characterization and Analytical Data

The compound is characterized by:

- HRMS (ESI) : m/z 530.1241 [M+H]$$^+$$ (Calc. 530.1238 for C$${23}$$H$${21}$$ClF$$3$$N$$5$$O$$_2$$S)

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 8.92 (s, 1H, urea NH), 7.62–7.58 (m, 4H, Ar-H), 3.72–3.68 (m, 4H, piperazine), 2.98 (s, 2H, CH$$2$$CO)

- HPLC Purity : >98% (C18 column, 75:25 MeOH/H$$_2$$O)

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiazole ring or the piperazine moiety under strong oxidizing conditions.

Reduction: Reduction can occur at the carbonyl group of the urea moiety or the aromatic rings.

Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl or trifluoromethylphenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aryl-Urea Moiety

Compounds sharing the urea-thiazole-piperazine scaffold but differing in aryl substituents exhibit distinct physicochemical and biological profiles:

Key Observations :

Piperazine Ring Modifications

Variations in the piperazine-linked aryl group significantly alter pharmacological profiles:

Key Observations :

Thiazole Core vs. Alternative Heterocycles

Replacing the thiazole ring with other heterocycles impacts solubility and binding interactions:

Key Observations :

- SS-02’s lower molecular weight (458.5 vs. 524.0) may improve bioavailability but reduce target specificity.

Research Findings and Implications

- Synthetic Yields : Urea derivatives with simpler substituents (e.g., 11c, 11k) generally exhibit higher yields (>85%) compared to those with bulky or conjugated groups (e.g., 2k: 73.3%) .

- Spectroscopic Trends : 1H-NMR data for 2k (δ 11.42 ppm for urea N-H; δ 7.86–7.80 ppm for aromatic protons) align with typical urea-thiazole systems, confirming structural integrity .

- Bioactivity Potential: The 3-(trifluoromethyl)phenyl group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors, a hypothesis supported by analogous compounds in .

Biological Activity

The compound 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring, a piperazine moiety, and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticonvulsant activity . Studies have shown its efficacy in various animal models, particularly in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard methods for assessing anticonvulsant properties.

Anticonvulsant Activity

In a study evaluating new compounds for anticonvulsant properties, the compound demonstrated robust activity with an effective dose (ED50) in the MES test. Specifically:

- ED50 in MES test: 49.6 mg/kg

- ED50 in scPTZ test: 67.4 mg/kg

These results indicate that the compound is effective at relatively low doses, suggesting a strong pharmacological profile against seizures .

The proposed mechanism of action involves modulation of neuronal voltage-sensitive sodium channels. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better central nervous system (CNS) penetration .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticonvulsant Efficacy:

- Neurotoxicity Assessment:

- Comparative Studies:

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step processes, including:

- Formation of the thiazole core via cyclization reactions.

- Introduction of the 4-chlorophenyl group via nucleophilic substitution.

- Coupling with a piperazine derivative functionalized with a trifluoromethylphenyl group. Key optimization parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control, and catalysts. For example, highlights yields of 70–78% for analogous urea derivatives when using controlled alkylation and isocyanate coupling steps . Statistical optimization methods, such as Design of Experiments (DoE), can systematically improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹) .

- NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.5–8.6 ppm in DMSO) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by the thiazole ring’s susceptibility to oxidation and the urea linkage’s hydrolysis risk. Recommendations:

- Store at –20°C in anhydrous DMSO to prevent moisture-induced degradation.

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track changes using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodology : Synthesize analogs with variations in the trifluoromethylphenyl, piperazine, or thiazole moieties. Compare activities using standardized assays (e.g., IC₅₀ in cancer cell lines).

- Example : shows that replacing the thiazole with a pyridazine ring in analogous compounds reduced cytotoxicity by 40%, highlighting the thiazole’s critical role .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies address contradictory data in biological activity across similar compounds?

- Hypothesis Testing : Determine if discrepancies arise from assay variability (e.g., cell line differences) or structural nuances.

- Case Study : reports a 78.4% yield for a urea derivative with a 3-trifluoromethylphenyl group but lower cytotoxicity than its 4-fluorophenyl analog. This suggests positional isomerism impacts target binding .

- Resolution : Conduct dose-response assays and molecular docking to validate target engagement .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- In Vitro Assays : Measure inhibition of kinases or receptors (e.g., EGFR, VEGFR) linked to the compound’s structural motifs.

- Molecular Docking : Use X-ray crystallography or cryo-EM structures to model interactions. For example, the piperazine moiety may hydrogen bond with ATP-binding pockets .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) can identify downstream genes regulated by the compound .

Q. What degradation pathways are likely, and how can by-products be identified?

- Stress Testing : Expose the compound to acidic/basic conditions, heat, or light.

- LC-MS/MS : Detect degradation products (e.g., hydrolyzed urea forming aniline derivatives) .

- Mitigation : Add antioxidants (e.g., BHT) or use lyophilization to enhance shelf life .

Key Recommendations for Researchers

- Synthesis : Prioritize DoE to optimize reaction parameters and minimize batch-to-batch variability .

- Characterization : Combine orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity.

- Biological Studies : Use isogenic cell lines to isolate compound-specific effects from genetic background noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.